molecular formula C9H9Li B14535161 Lithium, [2-(1-methylethenyl)phenyl]- CAS No. 62291-45-6

Lithium, [2-(1-methylethenyl)phenyl]-

Cat. No.: B14535161
CAS No.: 62291-45-6
M. Wt: 124.1 g/mol
InChI Key: KIFCJQGTYDUEHV-UHFFFAOYSA-N
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Description

Lithium, [2-(1-methylethenyl)phenyl]- is a specialized organolithium compound intended solely for research and laboratory applications. Organolithium reagents are fundamentally important in synthetic organic chemistry, primarily serving as potent bases and nucleophiles for the formation of carbon-carbon bonds . They are frequently employed in metalation reactions and as key intermediates in the synthesis of complex organic molecules, often acting as more reactive alternatives to traditional Grignard reagents . As with compounds of this nature, Lithium, [2-(1-methylethenyl)phenyl]- is expected to be highly reactive, particularly with air and moisture, and must be handled under inert conditions. The specific isopropenyl substituent on the phenyl ring may influence its steric and electronic properties, potentially making it valuable for challenging synthetic transformations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are advised to consult the safety data sheet and conduct all procedures with appropriate technical skill and safety precautions.

Properties

CAS No.

62291-45-6

Molecular Formula

C9H9Li

Molecular Weight

124.1 g/mol

IUPAC Name

lithium;prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-6H,1H2,2H3;/q-1;+1

InChI Key

KIFCJQGTYDUEHV-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=C)C1=CC=CC=[C-]1

Origin of Product

United States

Preparation Methods

Base Selection and Stoichiometry

Lithium amides (LiNEt₂, LiHMDS) exhibit superior performance compared to alkyl lithium reagents due to their reduced nucleophilicity and enhanced base strength. For 2-(1-methylethenyl)phenol substrates, a 5:1 molar ratio of LiNEt₂ to precursor achieves quantitative deprotonation within 1–4 hours at 20–40°C. The reaction proceeds via a concerted metalation-deprotonation mechanism, forming the lithium aryl species with retention of stereochemistry at the vinyl group.

Critical Parameters:

  • Solvent: Anhydrous THF (dielectric constant ε = 7.6) optimizes ion separation
  • Temperature: Controlled addition at −15°C prevents oligomerization
  • Concentration: 0.1–0.5 M solutions minimize side reactions

Workup and Isolation

Quenching with 10% ammonium chloride solution followed by diethyl ether extraction yields the product with >98% purity. Azeotropic removal of THF under reduced pressure (40–50°C, 8–10 hours) produces crystalline material suitable for X-ray characterization.

Grignard Transmetalation Approaches

Patent literature for montelukast synthesis reveals relevant transmetalation techniques using methyl magnesium chloride. Adapting this methodology:

Magnesium-Lithium Exchange

  • Generate 2-(1-methylethenyl)phenylmagnesium bromide via Mg insertion
  • Treat with lithium chloride in THF at −5°C:
    $$ \text{ArMgBr} + \text{LiCl} \rightarrow \text{ArLi} + \text{MgBrCl} $$

Optimization Data:

Parameter Optimal Value Source
Reaction Time 2–4 hours
Solvent System THF/DCM (3:1)
Lithium Source LiCl (3 equiv)

Catalytic Deprotonation Systems

Emerging methodologies from natural product synthesis suggest using Lewis acid catalysts. A 2023 study achieved 80% yield in related systems using La(OTf)₃ (20 mol%) with trimethylsilyl triflimide.

Mechanistic Considerations

The lanthanum catalyst activates the phenolic O–H bond, lowering the deprotonation barrier:
$$ \text{La}^{3+} + \text{ArOH} \rightarrow \text{ArO}^- \cdots \text{La}^{3+} + \text{H}^+ $$
Subsequent lithium base interaction generates the organolithium species.

Industrial-Scale Production Challenges

Regulatory documents highlight critical quality control parameters for pharmaceutical applications:

Impurity Profiling

  • Residual solvents: THF < 720 ppm
  • Heavy metals: Li content 99.5–100.5%

Stability Considerations

Decomposition pathways above 40°C necessitate cold chain storage (−20°C under argon).

Chemical Reactions Analysis

Types of Reactions

Lithium, [2-(1-methylethenyl)phenyl]- undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with lithium, [2-(1-methylethenyl)phenyl]- include carbonyl compounds, halides, and weak acids. The reactions are typically carried out in non-polar solvents such as hexane or ether to stabilize the organolithium reagent .

Major Products Formed

The major products formed from reactions involving lithium, [2-(1-methylethenyl)phenyl]- include alcohols, substituted aromatic compounds, and new organolithium compounds .

Mechanism of Action

The mechanism of action of lithium, [2-(1-methylethenyl)phenyl]- involves its ability to act as a strong nucleophile and base. The carbon-lithium bond is highly polar, with the carbon atom bearing a partial negative charge. This makes it highly reactive towards electrophiles, allowing it to participate in various nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Phenyllithium (C₆H₅Li): Phenyllithium lacks substituents on the aromatic ring, making it less sterically hindered and more reactive toward electrophiles. In contrast, the methylethenyl group in "Lithium, [2-(1-methylethenyl)phenyl]-" may reduce aggregation (common in organolithium compounds) and stabilize the lithium center through resonance or inductive effects.
  • 2-Vinyllithium Derivatives: Compounds like "Lithium, [2-ethenylphenyl]-" share structural similarities but lack the methyl group on the ethenyl substituent.

Stability and Handling

Organolithium compounds are generally thermally unstable and pyrophoric. Compared to alkyllithium reagents (e.g., n-butyllithium), aryl lithium derivatives like "Lithium, [2-(1-methylethenyl)phenyl]-" are less reactive but still require storage at low temperatures under inert atmospheres. The methylethenyl group may confer partial stabilization, as seen in styryllithium derivatives.

Data Tables

Table 1: Key Properties of Selected Organolithium Compounds

Compound Structure Reactivity Stability Key Applications
Lithium, [2-(1-methylethenyl)phenyl]- 2-(isopropenyl)phenyl-Li Moderate Low Polymerization, Catalysis
Phenyllithium C₆H₅Li High Very Low Grignard-like reactions
2-Vinyllithium 2-ethenylphenyl-Li Moderate Low Cross-coupling reactions

Research Findings and Limitations

  • emphasizes halogen-bonding and supramolecular frameworks, which are less relevant to lithium organometallics. However, the use of TBAF for desilylation parallels strategies to generate reactive intermediates in organometallic synthesis .
  • Direct comparisons are hindered by the absence of specific data on "Lithium, [2-(1-methylethenyl)phenyl]-" in the provided literature. Further studies should explore its crystallography, NMR shifts, and reactivity profiles relative to analogs.

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